
Ethyl 3-bromo-4-methoxyphenylacetate
Overview
Description
Ethyl 3-bromo-4-methoxyphenylacetate: is an organic compound with the molecular formula C11H13BrO3. It is a derivative of phenylacetate, featuring a bromine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-methoxyphenylacetate can be synthesized through several methods. One common approach involves the bromination of 4-methoxyphenylacetic acid followed by esterification. The reaction typically proceeds as follows:
Bromination: 4-methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 3-position.
Esterification: The resulting 3-bromo-4-methoxyphenylacetic acid is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-4-methoxyphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 3-amino-4-methoxyphenylacetate or 3-thio-4-methoxyphenylacetate.
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-bromo-4-methoxyphenylethanol.
Scientific Research Applications
Ethyl 3-bromo-4-methoxyphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy groups play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Ethyl 3-bromo-4-methoxyphenylacetate can be compared with other similar compounds, such as:
Ethyl 3-chloro-4-methoxyphenylacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 3-bromo-4-hydroxyphenylacetate: Similar structure but with a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Ethyl 3-bromo-4-methylphenylacetate: Similar structure but with a methyl group instead of a methoxy group, influencing its steric and electronic properties
This compound stands out due to its unique combination of bromine and methoxy groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-bromo-4-methoxyphenylacetate is a chemical compound that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.
- Molecular Formula: C11H13BrO3
- CAS Number: 100125-96-0
- Molecular Weight: Approximately 287.13 g/mol
The compound features a bromine atom and a methoxy group on the phenyl ring, which significantly influence its reactivity and biological interactions. The presence of these functional groups enhances its binding affinity to various biological targets.
This compound is noted for its interactions with enzymes and cellular processes. It has been observed to:
- Influence Enzymatic Activity: The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby modulating biochemical reactions within cells.
- Alter Gene Expression: It may affect the expression of genes linked to metabolic functions, leading to changes in cellular metabolism.
The biological effects of this compound are attributed to its ability to interact with molecular targets such as enzymes and receptors. The bromine and methoxy groups play crucial roles in these interactions, which can lead to modulation of various biochemical pathways. For instance:
- Enzyme Inhibition: Studies have indicated that this compound may inhibit phosphodiesterase (PDE) enzymes, which are critical in regulating cellular signaling pathways .
- Antimicrobial Activity: Preliminary research suggests potential antimicrobial properties, making it a candidate for further investigation in the development of new therapeutic agents.
Antimicrobial Properties
Research into the antimicrobial efficacy of this compound has shown promising results against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. For example, it has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. This property makes it a candidate for further development as an anticancer agent.
Applications in Scientific Research
This compound serves multiple roles across different scientific fields:
- Organic Synthesis: It is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Pharmacological Research: The compound is investigated for its potential as a precursor in developing new therapeutic agents targeting inflammatory diseases and cancer .
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential use as an antimicrobial agent. -
Cancer Cell Line Research:
In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Mechanistic studies revealed that this effect was mediated through apoptosis induction via mitochondrial pathways.
Properties
IUPAC Name |
ethyl 2-(3-bromo-4-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZZEMPQYJBPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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